L-Cysteine hydrochloride monohydrate

Catalog No.
S702795
CAS No.
7048-04-6
M.F
C3H7NO2S.ClH
C3H8ClNO2S
M. Wt
157.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine hydrochloride monohydrate

CAS Number

7048-04-6

Product Name

L-Cysteine hydrochloride monohydrate

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride

Molecular Formula

C3H7NO2S.ClH
C3H8ClNO2S

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1

InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)S.O.Cl

Solubility

Freely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

Synonyms

L-Cysteinehydrochloridemonohydrate;7048-04-6;(R)-2-Amino-3-mercaptopropanoicacidhydrochloridehydrate;L-Cysteinehydrochloridehydrate;UNII-ZT934N0X4W;L-cysteinehydratehydrochloride;L-Cysteinemonohydratemonochloride;Cysteinihydrochloridummonohydricum;Cysteinehydrochloridemonohydrate,L-;H-Cys-OHHClH2O;CysteineHCl;(R)-(+)-Cysteinehydrochloridehydrate;Cysteinechlorhydrate;H-Cys-OH.HCl;Cysteinehydrochloride(USP);Cysteinehydrochloride[USP];(2R)-2-amino-3-sulfanylpropanoicacidhydratehydrochloride;C3H7NO2S.HCl.H2O;345909-32-2(.xH2O);PubChem19010;L-CysteineHclMonohydrate;AC1L2MED;Cysteinehydrochloride(TN);SCHEMBL43390;cysteinehydrochloridehydrate

Canonical SMILES

C(C(C(=O)O)N)S.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl

Precursor for Glutathione Synthesis

L-CHC serves as a crucial building block for the synthesis of glutathione, a potent antioxidant within cells. Studies have demonstrated its effectiveness in replenishing glutathione levels, particularly in situations where oxidative stress is elevated. This has potential implications for research on various conditions associated with oxidative stress, including:

  • Neurodegenerative diseases: Research suggests L-CHC supplementation might mitigate the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cellular antioxidant defenses [].
  • Liver diseases: L-CHC's ability to promote glutathione synthesis holds promise for research on liver diseases, where oxidative stress plays a significant role [].
  • Aging: Studies exploring the link between L-CHC and aging suggest potential benefits in reducing age-related oxidative damage [].

Mucolytic Agent

L-CHC possesses mucolytic properties, meaning it helps loosen and thin mucus. This attribute makes it a valuable tool in research on respiratory illnesses characterized by excessive or thick mucus production, such as:

  • Chronic obstructive pulmonary disease (COPD): Studies investigating the use of L-CHC in combination with other medications for COPD management are ongoing [].
  • Cystic fibrosis: Research explores the potential benefits of L-CHC in improving lung function and reducing mucus buildup in cystic fibrosis patients.

Other Research Applications

L-CHC also holds potential for research in various other areas, including:

  • Hair growth: Studies suggest L-CHC might promote hair growth by influencing keratin synthesis, a crucial component of hair structure [].
  • Wound healing: Research is exploring the potential role of L-CHC in accelerating wound healing by supporting collagen synthesis [].
  • Heavy metal detoxification: L-CHC's ability to bind with certain metals has led to research investigating its use in heavy metal detoxification strategies [].
  • Origin

  • Significance in Scientific Research

    L-CHCMH finds applications in diverse research areas due to its:

    • Reducing and nucleophilic properties: It acts as a reducing agent in redox reactions and a nucleophile due to the presence of a thiol group (SH) [].
    • Role in protein structure: Disulfide bonds formed by cysteine residues contribute to protein structure and stability. L-CHCMH can participate in these bond formations [].
    • Precursor to glutathione: L-CHCMH serves as a building block for glutathione, a potent cellular antioxidant [].
    • Cell culture applications: L-CHCMH supplements growth media for various cell cultures, supporting cell viability [].

Molecular Structure Analysis

L-CHCMH has the molecular formula C₃H₁₀ClNO₃S. Its key structural features include:

  • Central carbon chain: The core structure consists of a three-carbon chain.
  • Amino group (NH₂): Attached to the first carbon, it confers basic properties.
  • Carboxylic acid group (COOH): Located at the end of the chain, it contributes to acidic character.
  • Thiol group (SH): This side chain containing a sulfur atom (S) is crucial for L-CHCMH's reactivity.
  • Chloride ion (Cl⁻): Bound to the amino group through an ionic bond, it contributes to water solubility [].

The stereochemistry of L-CHCMH is important. The amino group is positioned on the left (L) of the central carbon when viewed along the carbon chain [].


Chemical Reactions Analysis

Synthesis

L-CHCMH can be synthesized from L-cysteine by reacting it with hydrochloric acid:

H-Cys-OH (L-cysteine) + HCl → H-Cys-OH•HCl (L-cysteine hydrochloride) + H₂O

Decomposition

Under extreme heat, L-CHCMH may decompose, releasing hydrogen sulfide (H₂S) and other gaseous products (reaction not yet fully elucidated).

Other relevant reactions


Physical And Chemical Properties Analysis

  • Appearance: White crystals or powder [].
  • Melting point: 155-157 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Highly soluble in water (500 g/L at 25 °C) []. Slightly soluble in ethanol.
  • Stability: Stable under cool and dry conditions. May decompose upon exposure to light or heat [].

In cell culture

L-CHCMH likely acts by providing a source of cysteine for cellular processes. Cysteine is involved in protein synthesis, formation of disulfide bonds, and glutathione production, all essential for cell growth and viability [].

Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Solid; [Sigma-Aldrich MSDS]
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]

Color/Form

Colorless crystals
White crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

156.9964274 g/mol

Monoisotopic Mass

156.9964274 g/mol

Heavy Atom Count

8

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Melting Point

260 °C decomposes

UNII

A9U1687S1S
ZT934N0X4W

Related CAS

52-90-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 437 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 437 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 398 of 437 companies with hazard statement code(s):;
H315 (79.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of liver damage and kidney damage associated with overdoses of acetaminophen

Therapeutic Uses

/EXPL THER/ Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to cysteine residues of hepatic proteins. APAP-CYS adducts become elevated in cases of acute liver failure following acetaminophen overdose and have been proposed as a diagnostic tool to identify acetaminophen-induced acute liver failure when standard testing is inconclusive.
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).

Vapor Pressure

0.00000207 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

7048-04-6

Metabolism Metabolites

L-Cysteine is the central compound in sulfur metabolism in the human body. In proteins the formation of disulfide bonds between the thiol groups of cysteine plays an important role for tertiary structure and enzymatic activity; cysteine is however always incorporated in the polypeptide chain as cysteine. L-Cysteine is degraded to pyruvate in two steps: one is removal of sulfur and the other is a transamination. Cysteine can be metabolized to form taurine and carbon dioxide through the cysteinsulfinate pathway, where the initial step is oxidation of cysteine to cysteine sulfinate. This step is catalyzed by cysteine dioxygenase. Cysteine sulfinate may then be decarboxylated to form taurine or it may be metabolized via the putative intermediate beta-sulfinylpyruvate to pyruvate and sulfite and then to carbon dioxide and sulfate.
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antistatic; Hair conditioning; Antioxidant

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

L-Cysteine, hydrochloride (1:1): ACTIVE
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

Modify: 2023-08-15

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